molecular formula C17H13N5OS B14367057 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- CAS No. 93203-27-1

8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-

Katalognummer: B14367057
CAS-Nummer: 93203-27-1
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: WLAHLEKKJBPOHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- is a complex organic compound that combines the structural features of quinolinol and tetrazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- typically involves the condensation of 5-chloromethyl-8-quinolinol with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinolinol or tetrazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- is unique due to the combination of quinolinol and tetrazole moieties, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

93203-27-1

Molekularformel

C17H13N5OS

Molekulargewicht

335.4 g/mol

IUPAC-Name

5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinolin-8-ol

InChI

InChI=1S/C17H13N5OS/c23-15-9-8-12(14-7-4-10-18-16(14)15)11-24-17-19-20-21-22(17)13-5-2-1-3-6-13/h1-10,23H,11H2

InChI-Schlüssel

WLAHLEKKJBPOHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C4C=CC=NC4=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.